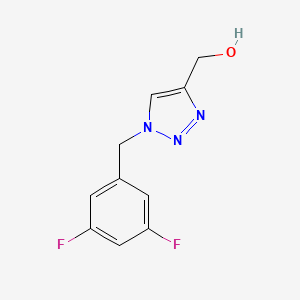
(1-(3,5-difluorobenzyl)-1H-1,2,3-triazol-4-yl)methanol
Vue d'ensemble
Description
(1-(3,5-difluorobenzyl)-1H-1,2,3-triazol-4-yl)methanol is a useful research compound. Its molecular formula is C10H9F2N3O and its molecular weight is 225.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
(1-(3,5-Difluorobenzyl)-1H-1,2,3-triazol-4-yl)methanol is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including antibacterial and antioxidant activities, as well as its mechanism of action and relevant case studies.
- Molecular Formula : CHFNO
- Molecular Weight : 225.19 g/mol
- CAS Number : 1598236-40-8
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of this compound against various pathogens. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness against several bacterial strains.
| Pathogen | MIC (µg/mL) |
|---|---|
| Escherichia coli | 62.5 |
| Staphylococcus aureus | 78.12 |
| Bacillus pumilus | 44.0 |
These results suggest that the compound can inhibit the growth of common pathogens effectively, making it a candidate for further development as an antibacterial agent .
Antioxidant Activity
The antioxidant potential of this compound was evaluated using various assays such as DPPH and FRAP. The compound demonstrated moderate antioxidant activity, correlating with its ability to scavenge free radicals.
| Assay Type | Activity Level |
|---|---|
| DPPH Scavenging Activity | Moderate |
| FRAP Assay | Moderate |
This activity suggests that the compound may play a role in protecting cells from oxidative stress .
The mechanism by which this compound exerts its biological effects is primarily through interaction with specific biological targets. The triazole ring is known to facilitate interactions with enzymes and receptors involved in bacterial cell wall synthesis and oxidative stress pathways.
Study on Antibacterial Efficacy
In a study published in 2022, researchers evaluated the antibacterial efficacy of various triazole derivatives including this compound. The study reported significant inhibition of bacterial growth in vitro and suggested potential applications in treating bacterial infections resistant to conventional antibiotics .
Study on Antioxidant Potential
Another investigation focused on the antioxidant properties of this compound using cellular models exposed to oxidative stress. The findings indicated that treatment with this compound resulted in reduced levels of reactive oxygen species (ROS), supporting its role as a protective agent against oxidative damage .
Propriétés
IUPAC Name |
[1-[(3,5-difluorophenyl)methyl]triazol-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F2N3O/c11-8-1-7(2-9(12)3-8)4-15-5-10(6-16)13-14-15/h1-3,5,16H,4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJMIUGCXRHAZGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)F)CN2C=C(N=N2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















